![molecular formula C22H27BrN2O3S B2487768 3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 1104734-22-6](/img/structure/B2487768.png)

3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

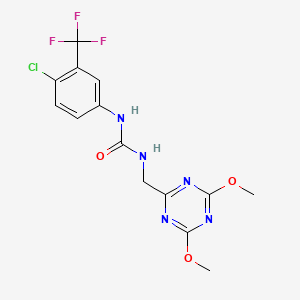

The compound belongs to a class of chemicals with complex structures including imidazo[2,1-b][1,3]thiazine rings, which are notable for their potential in various applications due to their unique chemical properties. These structures are often explored for their biological and pharmaceutical activities, and their synthesis can involve intricate chemical reactions.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic heterocyclic scaffolds and incorporating various functional groups through reactions like Michael addition, cyclization, and substitution. For example, the synthesis of similar compounds has been reported through reactions involving bromoacetophenones, thiourea, and aromatic aldehydes in the presence of catalysts to form complex heterocycles (Mahdavi et al., 2012).

Molecular Structure Analysis

Molecular structure analysis of such compounds typically involves techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry. These methods allow for the detailed characterization of the molecular geometry, electronic structure, and bonding patterns within the compound. For instance, the structural analysis of similar compounds has revealed specific bonding patterns and molecular conformations that are crucial for their chemical behavior (Sharma et al., 2017).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- Recyclization Processes : A study by Guseinov et al. (2020) explored the recyclization of diethoxymethyl substituted benzimidazo-fused thiazolium salts, which are structurally related to the compound . They investigated how the acetal group undergoes hydrolysis in acidic medium, leading to cycle expansion and formation of new thiazinium salts (Guseinov et al., 2020).

- Synthesis of Heterocyclic Systems : A paper by Bogolyubov et al. (2004) reported on the synthesis of heterocyclic systems using α-Bromo-α'-Hydroxy Ketone, which is relevant to the synthesis of compounds like 3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide (Bogolyubov et al., 2004).

Biological Activities

- Growth Regulatory Activity : Slyvka et al. (2022) synthesized phenoxy substituted (benzo)imidazo[2,1-b][1,3]-thiazines and assessed their impact on the physiological development of Cucumis sativus seedlings, indicating a potential area of research for related compounds (Slyvka et al., 2022).

- Cytotoxicity Evaluation : Research by Meriç et al. (2008) focused on the synthesis of imidazo[2,1-b][1,3]thiazine derivatives and their cytotoxic effects on cancer and noncancer cells, suggesting a potential for cancer research with similar compounds (Meriç et al., 2008).

Physicochemical Analysis and Application

- Structural Analysis and Potential Applications : The synthesis and characterization of binuclear copper(I) complexes containing bis(diphenylphosphino)ethane bridges by Cox et al. (2000) involve compounds with similar structural features. This research could imply potential applications in materials science or catalysis for related compounds (Cox et al., 2000).

Eigenschaften

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N2O3S.BrH/c1-4-16-6-9-18(10-7-16)23-15-22(25,24-12-5-13-28-21(23)24)17-8-11-19(26-2)20(14-17)27-3;/h6-11,14,25H,4-5,12-13,15H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXZZPIVCNUWGG-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2CC([N+]3=C2SCCC3)(C4=CC(=C(C=C4)OC)OC)O.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)

![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)

![4-(dimethylamino)-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2487702.png)

![N-(2-(diethylamino)ethyl)-3-fluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2487703.png)

![[1,1'-Biphenyl]-4-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2487706.png)